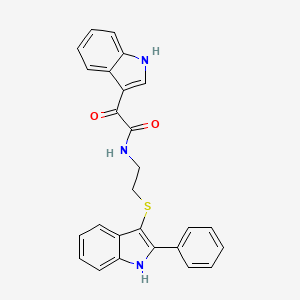
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as BRD0705, is a small molecule compound that has been studied for its potential use in scientific research applications. It is a member of the oxoacetamide family and has a molecular weight of 412.3 g/mol. In
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide inhibits the activity of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. Histones are proteins that play a role in the packaging of DNA into chromatin. By inhibiting the activity of BET proteins, this compound prevents the recruitment of transcriptional machinery to specific genes, leading to a decrease in their expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces the growth of tumors in mouse models of cancer and reduces inflammation in mouse models of inflammatory disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is that it is a small molecule compound, which makes it easier to administer in lab experiments. It also has a high potency and selectivity for BET proteins, which makes it a useful tool for studying the role of BET proteins in epigenetic regulation. One limitation of this compound is that it has a short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of specific genes and pathways that are regulated by BET proteins and the use of this compound to study their role in disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential use in scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes to the DNA sequence. This compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in epigenetic regulation. BET proteins play a role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-8-11(18)6-7-14(10)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPZLLMEPUMYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3288544.png)
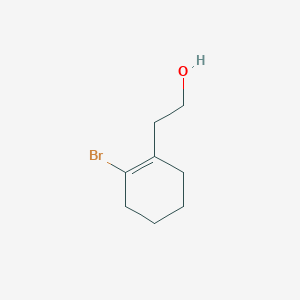
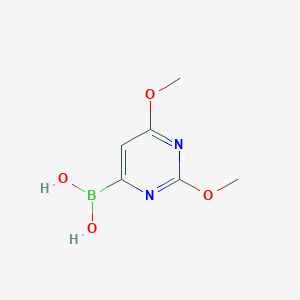
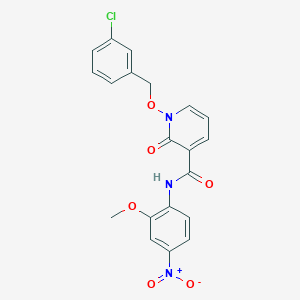
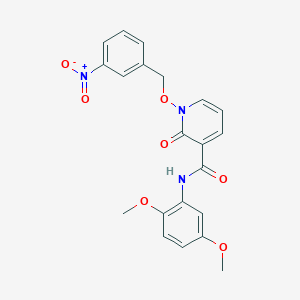
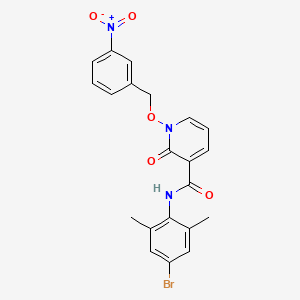
![N-(benzo[d]thiazol-2-yl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288593.png)
![1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288598.png)
![1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288604.png)

![1-(1H-indol-3-yl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethane-1,2-dione](/img/structure/B3288620.png)
